Benzofuran-2-YL(cyclopropyl)methanamine hydrochloride is a compound that belongs to the class of benzofuran derivatives, which are characterized by the fusion of a benzene ring and a furan ring. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific investigations.
Benzofuran-2-YL(cyclopropyl)methanamine hydrochloride can be synthesized through various chemical pathways involving precursor compounds. It is classified under the category of organic compounds and specifically as a heterocyclic compound due to the presence of both benzene and furan moieties. The compound may also fall under regulatory classifications such as GHS07, indicating it may pose certain health hazards.
The synthesis of Benzofuran-2-YL(cyclopropyl)methanamine hydrochloride typically involves several key steps:
For large-scale production, continuous flow reactors may be utilized, allowing for precise control over reaction conditions and improved scalability. Advanced purification techniques such as crystallization or chromatography are employed to ensure high purity of the final product.
The molecular formula of Benzofuran-2-YL(cyclopropyl)methanamine hydrochloride is with a molar mass of approximately 189.254 g/mol. The structure features:
The compound's three-dimensional conformation can significantly affect its interaction with biological targets, making structural analysis crucial for understanding its properties.
Benzofuran-2-YL(cyclopropyl)methanamine hydrochloride can undergo several types of chemical reactions:
The mechanism of action for Benzofuran-2-YL(cyclopropyl)methanamine hydrochloride involves its interaction with specific biological targets such as neurotransmitter receptors or enzymes. The compound may modulate receptor activity, influencing various biochemical pathways related to neurotransmission or metabolic processes. Understanding this mechanism is essential for evaluating its potential therapeutic applications .
Relevant data includes melting points, boiling points, and density, which are critical for practical applications in laboratories.
Benzofuran-2-YL(cyclopropyl)methanamine hydrochloride has several applications in scientific research:
The cyclopropylmethanamine moiety in benzofuran-2-YL(cyclopropyl)methanamine hydrochloride is synthesized through stereoselective cyclopropanation techniques. The predominant approach employs a Wittig reaction-Corey-Chaykovsky sequence starting from aldehyde intermediates. As reported in the synthesis of serotonin 2C agonists, benzaldehyde 4 undergoes Wittig olefination with N-methoxy-N-methyl(triphenylphosphoranylidene)acetamide to exclusively form (E)-enone 10 (J = 16.0 Hz), followed by cyclopropanation using a trimethylsulfoxonium ylide generated in situ with sodium hydride [1] [6]. This method yields the trans-cyclopropyl Weinreb amide 11 as the predominant diastereomer (>20:1 dr), crucial for subsequent transformations.
Alternative cyclopropanation methodologies include chemoenzymatic approaches using engineered myoglobin catalysts (e.g., Mb(H64G,V68A variant), which enable asymmetric cyclopropanation of vinylarenes with diazoketones at 0.1–0.2 mol% loading. These biocatalysts achieve >99% enantiomeric excess (ee) and diastereomeric excess (de), though their application to pharmaceutically relevant cyclopropylmethanamines remains exploratory [7].
Table 1: Comparative Cyclopropanation Methodologies
Method | Reagents/Conditions | Diastereoselectivity | Yield | Reference |
---|---|---|---|---|
Corey-Chaykovsky | Trimethylsulfoxonium iodide, NaH, DMSO | trans:cis >20:1 | 65-75% | [1][6] |
Diazoketone Cyclopropanation | Mb(H64G,V68A), Na borate buffer (pH 9) | >99% de | 20-33% | [7] |
Rh₂(OAc)₄-Catalyzed | Ethyl diazoacetate, CH₂Cl₂ | Low dr | <5% | [7] |
Functionalization of the benzofuran core relies on halogen-directed nucleophilic substitutions and cross-coupling reactions. A microwave-optimized alkylation of methyl 5-chloro-2-hydroxybenzoate (6) with 3-bromo-2-methylprop-1-ene achieves 81% yield under 80°C for 1.5 hours—significantly higher than conventional reflux methods (29%) [1] [6]. This reaction proceeds via SN2 mechanism due to the strong nucleophilicity of potassium phenoxide and low steric hindrance.
For advanced functionalization, Suzuki-Miyaura cross-coupling is employed to introduce aryl/heteroaryl groups at C5 of benzofuran. Brominated benzofuran intermediates (e.g., 2b) react with pinacol boronates under PdCl₂(dppf) catalysis with K₃PO₄ base and n-Bu₄NBr phase-transfer catalyst in MeCN, yielding biaryl derivatives (4a–f) [3] [8]. The electron-rich benzofuran system facilitates coupling at 80–90°C with yields >85%.
Table 2: Nucleophilic Substitution and Coupling Reactions
Reaction Type | Substrate | Conditions | Product | Yield |
---|---|---|---|---|
Alkylation | 5-Chloro-2-hydroxybenzoate | K₂CO₃, acetone, 80°C (MW) | Allyl ether 7 | 81% |
Claisen Rearrangement | Allyl ether 7 | NMP, 200°C, 8h | Prenyl derivative 8 | 65% |
Suzuki Coupling | 5-Bromobenzofuran | PdCl₂(dppf), K₃PO₄, n-Bu₄NBr, MeCN | 5-Arylbenzofuran | 85-92% |
Solvent effects critically influence substitution efficiency. Acetone enhances SN2 alkylation yields (94%) by stabilizing the carbocation transition state, whereas non-polar solvents like benzene favor Friedel-Crafts acylations for 2-substituted benzofurans [3].
Conversion of the free base to benzofuran-2-YL(cyclopropyl)methanamine hydrochloride is achieved through stoichiometric HCl treatment in anhydrous ethereal solvents. The optimal protocol dissolves the free amine (2) in cold diethyl ether (0–5°C) and introduces 1.05–1.1 equivalents of HCl gas or ethereal HCl solution [1] [6]. This minimizes over-acidification and prevents decomposition of the acid-sensitive cyclopropane ring.
Crystallization optimization involves solvent screening to enhance purity and stability. Mixed ethanol-diethyl ether systems (1:3 v/v) produce high-purity hydrochloride crystals (>99% by HPLC) with consistent polymorphic form. Isopropanol and acetonitrile are alternatives but may yield solvated crystals requiring desiccation. The crystalline salt exhibits superior hygroscopic stability compared to amorphous forms generated in polar aprotic solvents like THF [1].
Table 3: Hydrochloride Crystallization Solvent Systems
Solvent System | Temperature | Crystal Form | Purity (%) | Advantages |
---|---|---|---|---|
EtOH-Et₂O (1:3) | 0–5°C | Polymorph I | >99.5 | Low hygroscopicity |
i-PrOH | 25°C | Solvate | 98.2 | High yield |
MeCN-Et₂O (1:5) | -20°C | Polymorph I | 99.1 | Rapid crystallization |
Stereoselective construction of the cyclopropane-benzofuran linkage faces challenges due to planarity of the cyclopropyl ring and restricted rotation. The Corey-Chaykovsky cyclopropanation yields trans-configured cyclopropyl intermediates exclusively, but subsequent steps risk racemization. During the synthesis of the target compound, chiral resolution attempts via preparative HPLC (Chiralcel OD/OJ columns) failed due to insufficient separation of Boc-protected diastereomers [1] [5].
Asymmetric cyclopropanation strategies show promise but remain underdeveloped. Chemoenzymatic approaches using myoglobin mutants (e.g., Mb(H64G,V68A)) achieve >99% ee for model cyclopropyl ketones, though extension to aminomethyl-cyclopropane systems requires optimization [7]. Alternative routes employ chiral auxiliaries in diazoketone cyclopropanation, but yields are suboptimal (<35%) [5]. Current protocols prioritize racemic synthesis given the comparable bioactivity of enantiomers at serotonin receptors [6].
Table 4: Stereochemical Control Strategies
Strategy | Conditions | Stereochemical Outcome | Limitations |
---|---|---|---|
Chiral Resolution | Chiralcel OD/OJ, hexane:i-PrOH | No separation observed | Low diastereomeric difference |
Asymmetric Cyclopropanation | Myoglobin Mb(H64G,V68A), Na borate | >99% ee | Limited substrate scope |
Chiral Auxiliary | (S)-Pantolactone-derived diazoketone | 88% de | 5-step auxiliary attachment |
The conformational rigidity imparted by the 2,2-dimethyl-2,3-dihydrobenzofuran scaffold restricts rotation around the C7-cyclopropyl bond, potentially enhancing target selectivity in bioactive molecules. This steric constraint differentiates it from flexible isopropyl phenyl ether analogs [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7